molecular formula C17H14FN3OS B2784748 2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide CAS No. 688336-68-7

2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2784748
CAS No.: 688336-68-7
M. Wt: 327.38
InChI Key: UZZYLGOETTYOHM-UHFFFAOYSA-N
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Description

2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide typically involves the reaction of 1-(4-fluorophenyl)-1H-imidazole-2-thiol with N-phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using industrial-grade reagents and equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-{[(E)-(4-fluorophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)sulfanyl]-N-isopropyl-N-phenylacetamide
  • 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole

Uniqueness

2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is unique due to its specific combination of the imidazole ring and the fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS/c18-13-6-8-15(9-7-13)21-11-10-19-17(21)23-12-16(22)20-14-4-2-1-3-5-14/h1-11H,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZYLGOETTYOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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